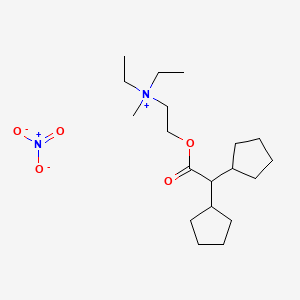
Ammonium, diethyl(2-hydroxyethyl)methyl-, nitrate, dicyclopentylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium, diethyl(2-hydroxyethyl)methyl-, nitrate, dicyclopentylacetate is a complex chemical compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes both ammonium and nitrate groups, making it a versatile reagent in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, diethyl(2-hydroxyethyl)methyl-, nitrate, dicyclopentylacetate typically involves the reaction of diethyl(2-hydroxyethyl)methyl ammonium chloride with dicyclopentylacetate in the presence of a nitrate source. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques is essential to obtain the desired product with minimal impurities.
化学反応の分析
Types of Reactions
Ammonium, diethyl(2-hydroxyethyl)methyl-, nitrate, dicyclopentylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different nitrate derivatives, while reduction could produce various ammonium compounds.
科学的研究の応用
Ammonium, diethyl(2-hydroxyethyl)methyl-, nitrate, dicyclopentylacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving cellular processes and signaling pathways.
Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ammonium, diethyl(2-hydroxyethyl)methyl-, nitrate, dicyclopentylacetate involves its interaction with specific molecular targets and pathways. The compound can affect cellular processes by altering the activity of enzymes and receptors, leading to changes in cellular function and signaling.
類似化合物との比較
Similar Compounds
- Diethyl(2-hydroxyethyl)methyl ammonium chloride
- Diethylmethyl (2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide
Uniqueness
Ammonium, diethyl(2-hydroxyethyl)methyl-, nitrate, dicyclopentylacetate is unique due to its combination of ammonium and nitrate groups, which provides distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific applications where other compounds may not be as effective.
特性
CAS番号 |
99688-51-4 |
|---|---|
分子式 |
C19H36N2O5 |
分子量 |
372.5 g/mol |
IUPAC名 |
2-(2,2-dicyclopentylacetyl)oxyethyl-diethyl-methylazanium;nitrate |
InChI |
InChI=1S/C19H36NO2.NO3/c1-4-20(3,5-2)14-15-22-19(21)18(16-10-6-7-11-16)17-12-8-9-13-17;2-1(3)4/h16-18H,4-15H2,1-3H3;/q+1;-1 |
InChIキー |
TUUXCKFDIWXPKT-UHFFFAOYSA-N |
正規SMILES |
CC[N+](C)(CC)CCOC(=O)C(C1CCCC1)C2CCCC2.[N+](=O)([O-])[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


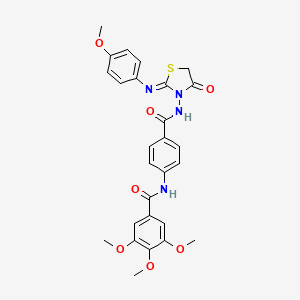
![butan-2-yl-[2-(phenylcarbamoyloxy)ethyl]azanium;chloride](/img/structure/B13782781.png)
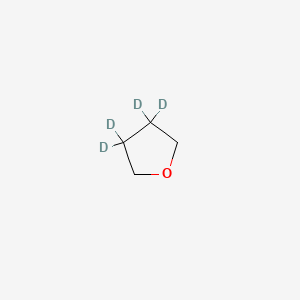
![1,3-Dimethyl-2-[[4-(methylamino)phenyl]azo]-1H-imidazolium chloride](/img/structure/B13782788.png)
![Benzoic acid, 2-[(carboxymethyl)amino]-, dipotassium salt](/img/structure/B13782801.png)
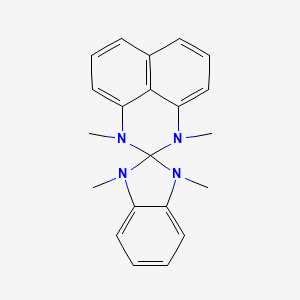
![Titanium, bis[2-(hydroxy-kappaO)benzaldehydato-kappaO][2-(hydroxy-kappaO)benzaldehydato](2-propanolato)-](/img/structure/B13782807.png)

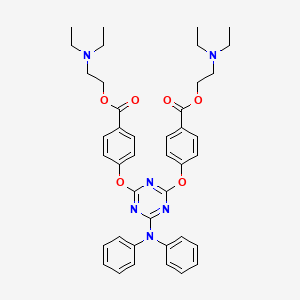
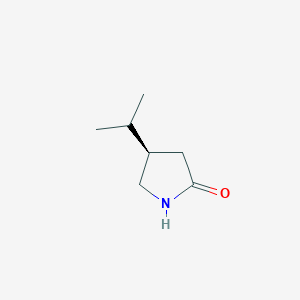

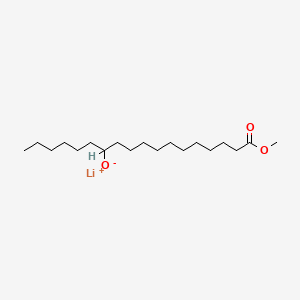

![Boron, tris[3(or 4)-methylphenolato][tris[2-(dimethylamino-kappaN)ethyl] orthoborate]-](/img/structure/B13782858.png)
